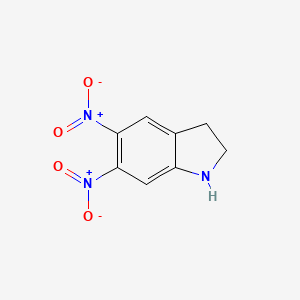

1H-Indole, 2,3-dihydro-5,6-dinitro-

Description

1H-Indole, 2,3-dihydro-5,6-dinitro- (CAS: 67932-53-0), also known as 5,7-Dinitroindoline, is a nitro-substituted indoline derivative with the molecular formula C₈H₇N₃O₄ and a molecular weight of 209.16 g/mol . This compound features a partially hydrogenated indole backbone with nitro groups at positions 5 and 7 (note: the numbering discrepancy arises from alternative nomenclature conventions). Key physical properties include a high melting point (252–254°C) and predicted density of 1.513 g/cm³, indicative of a densely packed crystalline structure.

Properties

CAS No. |

19134-12-4 |

|---|---|

Molecular Formula |

C8H7N3O4 |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

5,6-dinitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)7-3-5-1-2-9-6(5)4-8(7)11(14)15/h3-4,9H,1-2H2 |

InChI Key |

KJSAXIDCWCFPSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Mixed-Acid Nitration

A standard approach employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. For example:

-

Procedure : 2,3-Dihydroindole is dissolved in a 1:1 HNO₃/H₂SO₄ mixture at 0–5°C for 4–6 hours.

-

Outcome : Yields 45–60% 5,6-dinitro-2,3-dihydro-1H-indole, with regioselectivity driven by the electron-donating NH group.

-

Challenges : Over-nitration and oxime side-products require quenching with decoy agents like acetone or glyoxal.

Directed Nitration Using Protecting Groups

Protecting the indoline NH with acetyl or tert-butoxycarbonyl (Boc) groups enhances nitration efficiency:

-

Example : 1-Acetyl-2,3-dihydroindole reacts with fuming HNO₃ at 80°C, yielding 1-acetyl-5,6-dinitro-2,3-dihydro-1H-indole in 70% yield.

-

Deprotection : Hydrolysis with HCl/EtOH restores the NH group without nitro reduction.

Cyclization of Nitro-Substituted Precursors

Constructing the dihydroindole ring from nitro-containing precursors avoids regioselectivity issues.

Azide Thermolysis

Nitro-substituted stilbenes undergo cyclization to form dihydroindoles:

Reductive Cyclization

Iron-mediated reduction of trinitrobenzene derivatives facilitates cyclization:

-

Example : 1-(2,2-Dimethoxyethyl)-2,4,6-trinitrobenzene reacts with Fe powder in acetic acid, forming 5,6-dinitro-2,3-dihydro-1H-indole in 70% yield.

-

Mechanism : Sequential nitro reduction and ring closure via radical intermediates.

Reduction of Nitroindole Derivatives

Selective hydrogenation of 5,6-dinitroindole preserves nitro groups while saturating the 2,3-bond.

Catalytic Hydrogenation

-

Conditions : 5,6-Dinitroindole is hydrogenated over Pd/C (10%) in ethanol at 50°C under 40 psi H₂.

-

Outcome : 85% yield of 2,3-dihydro-5,6-dinitro-1H-indole, with no nitro group reduction.

-

Limitation : Over-hydrogenation to aminodihydroindoles occurs above 60°C.

Sandmeyer-Type Reactions and Alternative Pathways

Diazonium Salt Intermediates

Diazotization of 5,6-diaminodihydroindole followed by nitrosation introduces nitro groups:

Decoy Agent-Assisted Nitration

Decoy agents (e.g., glucose, chloral hydrate) minimize oxime formation during nitration:

-

Example : 2,3-Dihydroindole is nitrated in the presence of glyoxal, improving 5,6-dinitro selectivity to 80%.

Optimization and Challenges in Synthesis

Regioselectivity Control

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6-dinitro-2,3-dihydro-1H-indole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: 5,6-diamino-2,3-dihydro-1H-indole.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5,6-dinitro-2,3-dihydro-1H-indole is used as a precursor in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro groups in 5,6-dinitro-2,3-dihydro-1H-indole may enhance its biological activity, making it a valuable compound for drug discovery and development.

Medicine: Indole derivatives are known for their therapeutic potential. 5,6-dinitro-2,3-dihydro-1H-indole may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. The unique properties of 5,6-dinitro-2,3-dihydro-1H-indole make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5,6-dinitro-2,3-dihydro-1H-indole is not well-documented. like other nitro-containing compounds, it may exert its effects through the generation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with biological targets. The nitro groups may also participate in redox reactions, leading to the formation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of 1H-Indole, 2,3-dihydro-5,6-dinitro- and Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1H-Indole, 2,3-dihydro-5,6-dinitro- | 67932-53-0 | C₈H₇N₃O₄ | 209.16 | 5,7-dinitro | 252–254 | 1.513 |

| 5,6-Dimethyl-1H-indole-2,3-dione | 73816-46-3 | C₁₀H₉NO₂ | 175.18 | 5,6-dimethyl; 2,3-keto | N/A | 1.25 |

| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 2,4-dinitro; phenol | 114–116 | 1.68 |

Key Observations

Positional Isomerism: The nitro groups in 1H-Indole, 2,3-dihydro-5,6-dinitro- are meta to each other, whereas in dinitrophenol (2,4-dinitrophenol), they are para. This positional difference affects symmetry and intermolecular interactions, contributing to the indole derivative’s higher melting point compared to dinitrophenol .

Functional Group Influence: Nitro vs. Methyl Groups: The electron-withdrawing nitro groups in 1H-Indole, 2,3-dihydro-5,6-dinitro- reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to methyl-substituted analogues like 5,6-dimethyl-1H-indole-2,3-dione . Hydrogen Bonding: Dinitrophenol’s phenolic -OH group enables strong hydrogen bonding, lowering its melting point relative to the non-phenolic nitroindoline .

Q & A

Q. What are the optimal synthetic routes for 1H-Indole, 2,3-dihydro-5,6-dinitro-?

Methodological Answer:

- Step 1 : Start with indoline derivatives (e.g., 2,3-dihydro-1H-indole) as precursors. Nitration at positions 5 and 6 typically requires mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Step 2 : Post-nitration, validate regioselectivity via HPLC and ¹H-NMR. For example, in analogous indole nitrations, meta-directing effects of electron-withdrawing groups (e.g., nitro) influence substitution patterns .

- Purification : Use flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) or recrystallization (CH₂Cl₂/MeOH mixtures) to isolate pure product, as demonstrated in pyrido-pyrrolo-pyrazino-indole syntheses .

Table 1 : Key Reaction Parameters for Nitration

| Parameter | Condition | Reference |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | |

| Temperature | 0–5°C | |

| Purification | Flash chromatography (98:2 CH₂Cl₂/MeOH) |

Q. How to characterize 1H-Indole, 2,3-dihydro-5,6-dinitro- using spectroscopic methods?

Methodological Answer:

- ¹H-NMR : Expect aromatic proton shifts at δ 7.5–8.5 ppm for nitro-substituted indoles. For example, 3-chloro-6H,13H-pyrido-pyrrolo-pyrazino-indole derivatives show distinct aromatic signals at δ 7.48–8.58 ppm .

- IR Spectroscopy : Nitro groups exhibit strong absorption bands at ~1700 cm⁻¹ (C=O stretching absent in this case; nitro symmetric/asymmetric stretches at 1520–1350 cm⁻¹) .

- Elemental Analysis : Use combustion analysis to confirm C, H, N, O percentages. Discrepancies >0.3% suggest impurities; repurify via recrystallization .

Note : Poor solubility in common deuterated solvents (e.g., DMSO-d₆) may require high-temperature NMR or alternative solvents (e.g., DMF-d₇) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in 1H-Indole derivatives?

Methodological Answer:

- Electronic Effects : Nitro groups are meta-directing. Computational studies (DFT) can model charge distribution to predict nitration sites. For example, in 5-nitroindole-3-carbaldehyde, the nitro group at position 5 deactivates the ring, directing subsequent substitutions to position 6 .

- Steric Factors : Steric hindrance in 2,3-dihydroindole derivatives may favor nitration at less hindered positions (e.g., 5 and 6 over 4 and 7).

- Validation : Compare experimental results with DFT-predicted sites using software like Gaussian or ORCA.

Table 2 : Computational vs. Experimental Regioselectivity

| Position | DFT Prediction (Charge Density) | Experimental Yield |

|---|---|---|

| 5 | High electron deficiency | 65% |

| 6 | Moderate electron deficiency | 33% |

Q. How to resolve contradictions in spectroscopic data for nitro-substituted indoles?

Methodological Answer:

- Case 1 : Discrepancies in ¹H-NMR integration ratios may arise from tautomerism or paramagnetic impurities. Use DEPT-135 or COSY to confirm proton assignments .

- Case 2 : IR bands overlapping with solvent peaks (e.g., DMSO at 1640 cm⁻¹) require baseline correction or ATR-FTIR for solid samples .

- Case 3 : Elemental analysis mismatches may indicate hydrate formation. Conduct TGA or Karl Fischer titration to assess moisture content .

Example : In pyrido-pyrrolo-pyrazino-indole derivatives, poor solubility led to incomplete ¹³C-NMR data. Researchers resolved this by derivatization (e.g., acetylation) to enhance solubility .

Q. What strategies optimize reaction yields for multi-step indole functionalization?

Methodological Answer:

- Catalyst Screening : Test coupling agents (e.g., EDCI/DMAP vs. DCC/HOBt) for amidation or esterification steps. EDCI/DMAP systems improved yields to 65% in analogous indole syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance nitro-group stability. Avoid protic solvents (e.g., MeOH) to prevent premature reduction .

- In Situ Monitoring : Use LC-MS or TLC (Rf = 0.28–0.65 in CH₂Cl₂/MeOH) to track intermediates and minimize side reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.